Vicinal Diamino Substitution: Molecular Weight and Hydrogen-Bonding Capacity Compared to Mono-Amino Isonicotinate Esters
Ethyl 3-amino-2-(ethylamino)isonicotinate possesses two nitrogen substituents (one primary amine, one secondary ethylamine) versus a single amino group in the closest mono-amino comparators. This results in a molecular weight of 209.24 g·mol⁻¹, compared with 166.18 g·mol⁻¹ for both ethyl 2-aminoisonicotinate and ethyl 3-aminoisonicotinate, a mass increase of 43.06 g·mol⁻¹ (Δ ≈ 26%) that corresponds exactly to the additional ethylamino group . The presence of three nitrogen atoms (vs. two in the mono-amino analogs) increases the hydrogen-bond donor/acceptor count (3 HBD, 4 HBA calculated from structure) relative to the mono-amino series (2 HBD, 3 HBA), altering solubility, permeability, and target-binding profiles in a manner that cannot be replicated by mono-amino isonicotinates without synthetic modification .
| Evidence Dimension | Molecular weight and heteroatom count (structural complexity surrogate) |
|---|---|
| Target Compound Data | MW 209.24 g·mol⁻¹; 3 nitrogen atoms; C₁₀H₁₅N₃O₂ |
| Comparator Or Baseline | Ethyl 2-aminoisonicotinate: MW 166.18 g·mol⁻¹, 2 nitrogen atoms, C₈H₁₀N₂O₂; Ethyl 3-aminoisonicotinate: MW 166.18 g·mol⁻¹, 2 nitrogen atoms, C₈H₁₀N₂O₂ |
| Quantified Difference | ΔMW = +43.06 g·mol⁻¹ (+25.9%); +1 nitrogen atom per molecule |
| Conditions | Calculated from standard molecular formulas; no experimental assay applicable |
Why This Matters
For procurement decisions, this molecular weight and heteroatom increment directly signals a more complex, functionalised intermediate that eliminates two or more synthetic steps (protection, regioselective amination, and deprotection) compared with starting from a mono-amino isonicotinate ester.
